ONO-4817

描述

属性

IUPAC Name |

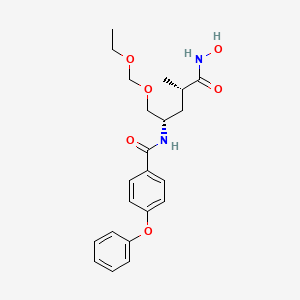

N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWWQELUBWGQGA-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223472-31-9 | |

| Record name | ONO-4817 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONO-4817 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ONO-4817: A Technical Guide to its Mechanism of Action as a Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-4817 is a potent, orally active, broad-spectrum inhibitor of several matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases, including inflammatory conditions, cardiovascular disorders, and cancer metastasis. This compound has demonstrated significant therapeutic potential in a variety of preclinical models by attenuating tissue destruction, inflammation, cell migration, and angiogenesis. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular and pathological processes.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

The primary mechanism of action of this compound is the potent and selective inhibition of several members of the matrix metalloproteinase family. MMPs are key enzymes involved in tissue remodeling in both physiological and pathological states. By inhibiting these enzymes, this compound can prevent the excessive degradation of the extracellular matrix, thereby mitigating the progression of various diseases.

This compound exhibits a broad inhibitory spectrum against several MMPs, with a notable lack of activity against MMP-1 and MMP-7.[1] This selectivity is a key characteristic, as indiscriminate MMP inhibition has been associated with adverse effects in clinical trials. The inhibitory activity of this compound has been quantified with specific IC50 values, highlighting its potency.[2]

Quantitative Data: Inhibitory Activity of this compound

| Target MMP | IC50 (nM) |

| MMP-2 (Gelatinase A) | 0.73 |

| MMP-3 (Stromelysin 1) | 42 |

| MMP-7 (Matrilysin) | 2500 |

| MMP-9 (Gelatinase B) | 1.1 |

| MMP-12 (Macrophage Elastase) | 2.1 |

| MMP-13 (Collagenase 3) | 0.45 |

Data sourced from APExBIO[2]

Signaling Pathways and Pathophysiological Consequences

The inhibition of MMPs by this compound leads to the modulation of several downstream signaling pathways and cellular behaviors that are critical in disease pathogenesis.

In various preclinical models, this compound has demonstrated the ability to interfere with these processes:

-

Inflammation and Cytokine Release: In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound administration significantly reduced the infiltration of inflammatory cells, particularly neutrophils, and inhibited the increase in mucosal tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) levels.[3]

-

Cell Migration and Proliferation: this compound has been shown to suppress the migration and proliferation of smooth muscle cells, which is a key process in the development of neointima formation after vascular injury and in cardiac allograft vasculopathy.[4][5] In a hypercholesterolemic hamster model, this compound reduced neointimal area by 52.4 ± 8.4% at a dose of 20 mg/kg per day.[5]

-

Angiogenesis and Metastasis: In models of lung cancer metastasis, this compound inhibited the formation of lung metastases and pleural effusion.[2] This is attributed to its anti-invasive and anti-angiogenic properties.[6] Combination therapy with docetaxel (B913) and this compound significantly suppressed the tumor burden in the lungs of mice.[7]

-

Tissue Degradation: In a guinea pig arthritis model, this compound dose-dependently suppressed the release of proteoglycans from joint cartilage induced by lipopolysaccharide (LPS).[1] It also attenuated ischemia-reperfusion injury in rat lungs by preventing neutrophil migration and reducing the production of oxygen free radicals.[8]

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the efficacy of this compound in various preclinical models.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice[3]

-

Animal Model: Female BALB/c mice.

-

Induction of Colitis: 8% DSS administered in drinking water for 7 days.

-

Treatment: this compound or vehicle administered daily by oral gavage. A dose of 30 mg/kg was shown to be effective.

-

Endpoints Measured:

-

Clinical Disease Activity Index (DAI): Body weight loss, stool consistency, and blood in feces.

-

Histological analysis of colonic tissue for inflammation and mucosal damage.

-

Myeloperoxidase (MPO) activity and thiobarbituric acid-reactive substances (TBARS) as markers of oxidative stress.

-

Mucosal TNF-α and IFN-γ levels determined by immunoassay.

-

mRNA levels of MMPs (MMP-3, -7, -9, -12) and TIMP-1 in intestinal tissue measured by RT-PCR.

-

Rat Cardiac Transplant Model of Allograft Vasculopathy[4]

-

Animal Model: F344-to-WKAH rat heterotopic heart transplantation.

-

Induction of Vasculopathy: Tacrolimus administered intramuscularly 14 days post-transplantation to prevent acute rejection and allow for the development of cardiac allograft vasculopathy (CAV).

-

Treatment: this compound administered daily by oral gavage for 14 days post-transplantation.

-

Endpoints Measured:

-

Grafts harvested 60 days after treatment.

-

Immunohistochemical staining for MMP-2 and TIMP-2 in the neointima and media.

-

Percentage of affected vessels, percentage of intimal proliferation, and intima-to-media ratio.

-

Hypercholesterolemic Hamster Model of Neointima Formation[5]

-

Animal Model: Hypercholesterolemic hamsters.

-

Induction of Injury: Endothelial injury to the carotid artery using a catheter.

-

Treatment: Oral administration of this compound (20 mg/kg per day, twice a day) starting 2 hours before injury and continuing for 2 weeks.

-

Endpoints Measured:

-

Neointimal area at 2 weeks post-injury.

-

Histone H1 and BrdU indices as markers of cell proliferation.

-

In vitro smooth muscle cell (SMC) migration assays.

-

Western blot analysis for MMP expression (especially MMP-12) in the injured artery.

-

Murine Model of Lung Metastasis[7]

-

Animal Model: Nude mice.

-

Induction of Metastasis: Intravenous injection of human non-small cell lung cancer cells (PC14PE6 or H226).

-

Treatment:

-

Monotherapy with this compound mixed with food from day 7.

-

Monotherapy with a single injection of docetaxel (DOC) on day 7.

-

Combination therapy with this compound and DOC.

-

-

Endpoints Measured:

-

Tumor burden in the lungs.

-

Survival of the mice.

-

Gelatinolytic activity in lung lesions using in situ zymography.

-

Summary and Future Directions

This compound is a potent inhibitor of several matrix metalloproteinases, and its mechanism of action is centered on the prevention of extracellular matrix degradation. This leads to the attenuation of inflammation, cell migration, proliferation, and angiogenesis in various pathological contexts. The preclinical data strongly support its therapeutic potential in a range of diseases, including inflammatory bowel disease, cardiovascular diseases, and cancer.

Future research should focus on further elucidating the specific roles of the MMPs targeted by this compound in different disease states to refine its therapeutic applications. While broad-spectrum MMP inhibitors have faced challenges in clinical trials, the selective profile of this compound, which spares MMP-1, may offer a more favorable safety profile. Further clinical investigation is warranted to translate the promising preclinical findings into effective therapies for patients.

References

- 1. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel matrix metalloproteinase inhibitor, attenuates allograft vasculopathy in a rat cardiac transplant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrix metalloproteinase inhibitor (this compound) attenuates ischemia-reperfusion injury in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-4817: A Technical Whitepaper on its Matrix Metalloproteinase Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the matrix metalloproteinase (MMP) inhibitor, ONO-4817. It details its selectivity profile, the experimental methodologies used to determine its inhibitory activity, and its role in relevant signaling pathways.

Introduction

This compound is a broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. MMPs are integral to physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in numerous pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. This compound has been investigated for its therapeutic potential in various disease models due to its ability to modulate MMP activity.

This compound MMP Inhibitor Selectivity Profile

The inhibitory activity of this compound has been quantified against a range of MMPs, primarily through the determination of half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a measure of the inhibitor's potency and selectivity.

Data Presentation: Inhibitory Activity of this compound against various MMPs

| MMP Target | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) |

| MMP-12 | 0.45[1][2] | - |

| MMP-2 | 0.73[1][2] | 0.5[3] |

| MMP-8 | 1.1[1][2] | - |

| MMP-13 | 1.1[1][2] | - |

| MMP-9 | 2.1[1][2] | 0.8[3] |

| MMP-3 | 42[1][2] | 26[3] |

| MMP-1 | - | 1600[1][2] |

| MMP-7 | 2500[1][2] | - |

Note: IC₅₀ and Kᵢ values can vary between studies depending on the specific assay conditions.

Experimental Protocols

The determination of the inhibitory activity of this compound against various MMPs typically involves in vitro enzyme activity assays. While specific protocols for the original determination of the above-cited values are not publicly detailed, the following represents a standard methodology based on commonly used fluorometric assays.

General Fluorometric MMP Activity Assay

This method quantifies MMP activity by measuring the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, etc.)

-

This compound

-

Fluorogenic MMP substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., Tris-HCl, CaCl₂, NaCl, Brij-35)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Pro-MMP Activation: If using latent pro-MMPs, activate them by incubating with APMA (typically 1-2 mM) at 37°C. Incubation times vary depending on the specific MMP.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer to generate a range of concentrations for IC₅₀ determination.

-

Assay Reaction: a. In a 96-well black microplate, add the activated MMP enzyme to each well. b. Add the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control. c. Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for a green fluorescent substrate) in kinetic mode for 30-60 minutes, or as an endpoint reading after a specific incubation time.

-

Data Analysis: a. Calculate the reaction rates from the kinetic reads or use the endpoint fluorescence values. b. Plot the percentage of MMP inhibition against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Role in Signaling Pathways

MMPs are key regulators of the tumor microenvironment and are involved in signaling pathways that control cell growth, migration, invasion, and angiogenesis. By inhibiting specific MMPs, this compound can modulate these pathways. For instance, MMP-2 and MMP-9 are known to degrade type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion and metastasis. They can also process various signaling molecules, including growth factors and cytokines.

One critical role of MMPs is in the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. MMPs can degrade the extracellular matrix, allowing endothelial cells to migrate and proliferate. They can also release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM.

The mitogen-activated protein kinase (MAPK) signaling cascade is a key pathway that is often downstream of MMP activity. For example, MMPs can activate receptor tyrosine kinases or G-protein coupled receptors (like PAR-1), which in turn can trigger the MAPK pathway, leading to changes in gene expression that promote cell proliferation and survival.[4]

Conclusion

This compound is a potent, broad-spectrum MMP inhibitor with varying selectivity across the MMP family. Its ability to inhibit key MMPs involved in ECM degradation and cell signaling makes it a valuable tool for research in oncology, inflammation, and other areas where MMPs are pathologically upregulated. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this compound. Further investigation into the specific downstream signaling consequences of this compound administration in various cellular contexts will continue to elucidate its therapeutic potential.

References

- 1. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteases and PAR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-4817: A Technical Guide to its Application in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4817 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Due to their significant role in tissue remodeling, inflammation, and cell migration, MMPs are implicated in a wide array of pathological processes. Consequently, this compound has emerged as a valuable research tool for investigating the therapeutic potential of MMP inhibition in various disease models, including inflammatory conditions, cardiovascular disorders, and cancer. This technical guide provides an in-depth overview of the preclinical research applications of this compound, detailing its mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing its impact on relevant signaling pathways.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound exerts its biological effects by binding to the active site of various MMPs, thereby preventing the breakdown of ECM proteins. Its inhibitory profile is characterized by high potency against several key MMPs implicated in disease pathology, with a notable lack of activity against MMP-1. This selectivity is a key attribute in its research applications.

Inhibitory Activity of this compound against MMP Subtypes

| MMP Subtype | IC50 (nM) | Ki (nM) |

| MMP-1 | 1600 | - |

| MMP-2 | 0.5 - 0.73 | 0.73 |

| MMP-3 | 26 - 42 | 42 |

| MMP-7 | 2500 | 2500 |

| MMP-9 | 0.8 - 2.1 | 1.1 |

| MMP-12 | - | 0.45 |

| MMP-13 | - | 1.1 |

IC50 and Ki values are compiled from multiple sources and may vary based on experimental conditions.

ONO-4817: A Technical Guide to a Potent Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-4817 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases integral to extracellular matrix (ECM) remodeling. Dysregulation of MMP activity is implicated in a multitude of pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation. This compound has demonstrated significant therapeutic potential in a variety of preclinical models, positioning it as a valuable tool for research and a candidate for further drug development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery and Synthesis

This compound, with the chemical name N-[(1S,3S)-1-[(ethoxymethoxy)methyl]-4-(hydroxyamino)-3-methyl-4-oxobutyl]-4-phenoxy-benzamide, was developed by Ono Pharmaceutical Co., Ltd. The design and synthesis of this compound were part of a focused effort to create potent and selective MMP inhibitors with favorable pharmacokinetic profiles. While the specific, detailed synthesis protocol from the initial discovery is not publicly available in the searched literature, the general approach for creating such hydroxamate-based MMP inhibitors involves multi-step organic synthesis.

A likely synthetic approach, based on the structure of this compound and common methods for synthesizing similar compounds, would involve the following key steps:

-

Synthesis of the core amino acid derivative: This would involve the stereoselective synthesis of the novel amino acid backbone containing the ethoxymethyl ether protecting group.

-

Amide bond formation: The synthesized amino acid derivative would then be coupled with 4-phenoxybenzoic acid to form the central amide linkage.

-

Hydroxamic acid formation: The final step would be the conversion of a carboxylic acid or ester group at the C-terminus of the amino acid derivative into the hydroxamic acid moiety, which is crucial for chelating the zinc ion in the active site of MMPs.

Further details on the precise reagents, reaction conditions, and purification methods would be found in the primary medicinal chemistry literature or patents, which were not fully accessible in the conducted search.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the active site of various MMPs. The hydroxamic acid group in the this compound molecule acts as a zinc-chelating moiety, binding to the catalytic zinc ion in the MMP active site with high affinity. This binding prevents the MMP from hydrolyzing its natural protein substrates in the extracellular matrix.

The selectivity of this compound for different MMPs is determined by the interactions of its other chemical moieties with the substrate-binding pockets of the enzymes. This compound has been shown to be a potent inhibitor of several MMPs, with a degree of selectivity.

Signaling Pathway of MMP Inhibition

The inhibition of MMPs by this compound interrupts several key pathological signaling cascades. By preventing the degradation of the extracellular matrix, this compound can inhibit cell migration and invasion, crucial steps in cancer metastasis. Furthermore, MMPs are known to process and activate various signaling molecules, including growth factors and cytokines. By inhibiting MMPs, this compound can indirectly modulate these signaling pathways, leading to anti-inflammatory and anti-angiogenic effects.

Quantitative Data

This compound has been characterized by its potent inhibitory activity against a range of MMPs. The following tables summarize the available quantitative data.

Table 1: In Vitro MMP Inhibitory Activity of this compound

| Matrix Metalloproteinase (MMP) | IC50 (nM) | Ki (nM) |

| MMP-1 (Collagenase-1) | 1600 - 2500 | - |

| MMP-2 (Gelatinase-A) | 0.5 - 0.73 | 0.73 |

| MMP-3 (Stromelysin-1) | 26 - 42 | 42 |

| MMP-7 (Matrilysin) | 2500 | 2500 |

| MMP-8 (Collagenase-2) | - | 1.1 |

| MMP-9 (Gelatinase-B) | 0.8 - 1.1 | 1.1 |

| MMP-12 (Macrophage Elastase) | - | 0.45 - 2.1 |

| MMP-13 (Collagenase-3) | - | 0.45 - 1.1 |

Data compiled from various commercial suppliers and preclinical studies.

Table 2: Preclinical Efficacy of this compound in Animal Models

| Disease Model | Animal Species | Dosage | Route of Administration | Key Finding | Reference |

| Lung Metastasis of Renal Cell Carcinoma | Mouse | 50-200 mg/kg/day | Oral | Dose-dependent inhibition of lung metastasis.[1] | Muraishi et al., 2001 |

| DSS-Induced Colitis | Mouse | 30 mg/kg | Oral | Significant reversal of colon shortening and reduced disease activity index.[1] | Naito et al., 2004 |

| LPS-Induced Arthritis | Guinea Pig | 30 and 100 mg/kg | Oral | Dose-dependent suppression of proteoglycan release from cartilage.[2] | Yamada et al., 2000 |

| Neointima Formation | Hamster | 20 mg/kg/day | Oral | 52.4% reduction in neointimal area.[3] | Arakawa et al., 2004 |

| Ischemia-Reperfusion Injury | Rat | 5 µg/ml (ex vivo) | Perfusion | Preserved oxygenation capacity of lungs. | Shimoyama et al., 2006 |

| Aortic Intimal Hyperplasia | Rabbit | Not specified | Oral | Suppression of atherosclerotic intimal hyperplasia.[4] | Okamoto et al., 2007 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide methodologies for key experiments involving this compound, based on the available information from published abstracts. Access to the full-text articles would be required for a more granular, step-by-step description.

In Vitro MMP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various MMPs.

General Protocol:

-

Enzyme Activation: Recombinant human pro-MMPs are activated according to standard protocols, often involving treatment with APMA (4-aminophenylmercuric acetate).

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Reaction: The activated MMP enzyme is incubated with a fluorogenic MMP substrate in the presence of varying concentrations of this compound.

-

Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Animal Model of Lung Metastasis

Objective: To evaluate the in vivo efficacy of this compound in inhibiting cancer metastasis.

Protocol Outline (based on Muraishi et al., 2001): [1]

-

Cell Culture: Murine renal cell carcinoma (Renca) cells are cultured under standard conditions.

-

Tumor Cell Implantation: A suspension of Renca cells is injected intravenously into syngeneic mice to induce experimental pulmonary metastasis.

-

This compound Administration: this compound is administered orally to the mice at various doses (e.g., 50, 100, and 200 mg/kg/day), starting shortly after tumor cell implantation and continuing for a defined period.

-

Metastasis Assessment: After a set number of weeks, the mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted.

-

Survival Study: In a separate cohort of animals, survival is monitored over time.

Pharmacokinetic Studies

While specific pharmacokinetic data for this compound is limited in the searched literature, a general protocol for a preclinical pharmacokinetic study in rodents would involve the following steps:

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound.

Protocol Outline:

-

Animal Dosing: A defined dose of this compound is administered to a cohort of animals (e.g., rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and bioavailability.

Conclusion

This compound is a well-characterized, potent inhibitor of matrix metalloproteinases with demonstrated efficacy in a range of preclinical models of cancer and inflammatory diseases. Its oral bioavailability makes it a promising candidate for further development. This technical guide has summarized the key data and methodologies associated with the discovery and preclinical evaluation of this compound. Further research, particularly full disclosure of the synthesis and detailed pharmacokinetic and toxicology studies, will be essential for its potential translation to clinical applications.

References

- 1. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Biological Activity of ONO-4817: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4817 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs play a vital role in tissue remodeling, wound healing, and angiogenesis. However, their overexpression is implicated in a variety of pathological processes, including inflammation, cancer invasion and metastasis, and arthritis. This compound has demonstrated significant therapeutic potential in preclinical models of these diseases by attenuating the detrimental effects of excessive MMP activity. This technical guide provides an in-depth overview of the biological activity of this compound, including its inhibitory profile, mechanism of action, and effects in various experimental settings.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against a range of human MMPs has been quantified through in vitro enzymatic assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki), providing a clear comparison of its activity spectrum.

| MMP Target | IC50 (nM) | Reference |

| MMP-1 (Collagenase-1) | 1600 - 2500 | [1] |

| MMP-2 (Gelatinase A) | 0.5 - 0.73 | [1][2] |

| MMP-3 (Stromelysin-1) | 26 - 42 | [1][2] |

| MMP-7 (Matrilysin) | 2500 | [1] |

| MMP-8 (Collagenase-2) | 1.1 | [1] |

| MMP-9 (Gelatinase B) | 0.8 - 1.1 | [1][2] |

| MMP-12 (Macrophage elastase) | 0.45 | [1] |

| MMP-13 (Collagenase-3) | 1.1 | [1] |

Table 1: IC50 values of this compound against various human matrix metalloproteinases.

| MMP Target | Ki (nM) | Reference |

| MMP-2 | 0.73 | [1] |

| MMP-3 | 42 | [1] |

| MMP-7 | 2500 | [1] |

| MMP-8 | 1.1 | [1] |

| MMP-9 | 2.1 | [1] |

| MMP-12 | 0.45 | [1] |

| MMP-13 | 1.1 | [1] |

Table 2: Inhibitor constant (Ki) values of this compound for various human matrix metalloproteinases.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the enzymatic activity of MMPs. By binding to the zinc ion in the catalytic domain of these enzymes, this compound blocks their ability to degrade ECM proteins and other bioactive molecules.[1] This inhibition has significant downstream consequences on various cellular signaling pathways that are regulated by MMP activity.

The primary targets of this compound, MMP-2 and MMP-9, are key regulators of cell migration, invasion, and angiogenesis. Their inhibition by this compound leads to the modulation of signaling pathways critical in cancer progression and inflammation, such as the MAPK/ERK and NF-κB pathways.[3][4][5]

Experimental Protocols

In Vitro Assays

1. Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.

-

Protocol:

-

Sample Preparation: Collect conditioned media from cell cultures treated with or without this compound. Centrifuge to remove cell debris.[6][7]

-

Gel Electrophoresis: Run the samples on a 10% SDS-polyacrylamide gel containing 0.1% gelatin under non-reducing conditions.[6][7]

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove SDS and allow the enzymes to renature.[6]

-

Incubation: Incubate the gel overnight at 37°C in a developing buffer (50 mM Tris-HCl, pH 7.8, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) to allow for gelatin degradation by the MMPs.[7]

-

Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.[6][7]

-

2. Matrigel Invasion Assay

This assay assesses the invasive potential of cells in vitro, a process highly dependent on MMP activity.

-

Protocol:

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[8][9][10]

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell. The lower chamber contains medium with a chemoattractant (e.g., 10% FBS). This compound can be added to the upper chamber to assess its inhibitory effect.[8]

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.[8]

-

Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface with crystal violet.[8]

-

Quantification: Count the number of stained, invaded cells under a microscope.

-

In Vivo Models

1. Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

This model is used to evaluate the anti-inflammatory effects of this compound in inflammatory bowel disease.

-

Protocol:

-

Induction of Colitis: Administer 8% DSS in the drinking water of female BALB/c mice for 7 days to induce acute colitis.[11]

-

This compound Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle daily by oral gavage.[11]

-

Assessment: Monitor clinical signs of colitis daily (body weight loss, stool consistency, rectal bleeding).[11] At the end of the study, collect colonic tissue for histological analysis, myeloperoxidase (MPO) activity measurement (as an indicator of neutrophil infiltration), and determination of pro-inflammatory cytokine levels (e.g., TNF-α, IFN-γ).[11]

-

2. Lung Metastasis of Cancer Cells in Nude Mice

This model assesses the anti-metastatic potential of this compound.

-

Protocol:

-

Tumor Cell Inoculation: Inject human non-small cell lung cancer cells (e.g., PC14PE6 or H226) intravenously into nude mice.[12]

-

This compound Administration: Start this compound treatment (e.g., mixed in the food) after the establishment of micrometastases (e.g., day 7).[12]

-

Evaluation: Monitor animal survival. At the end of the experiment, harvest the lungs to quantify the number and size of metastatic nodules.[12] Gelatin zymography can be performed on lung tissue homogenates to confirm the inhibition of MMP activity.[12]

-

3. Lipopolysaccharide (LPS)-Induced Arthritis in Guinea Pigs

This model is employed to investigate the chondroprotective effects of this compound.

-

Protocol:

-

Induction of Arthritis: Inject LPS into the knee joints of guinea pigs to induce cartilage degradation.[13]

-

This compound Treatment: Administer this compound orally at various doses.[13]

-

Analysis: Measure the amount of proteoglycan released into the synovial fluid as a marker of cartilage breakdown.[13]

-

Conclusion

This compound is a well-characterized matrix metalloproteinase inhibitor with a broad spectrum of activity, showing particular potency against MMP-2 and MMP-9. Its ability to modulate the activity of these key enzymes translates into significant therapeutic effects in preclinical models of inflammation, cancer, and arthritis. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar MMP inhibitors. The clearly structured quantitative data allows for easy comparison of its inhibitory profile, aiding in the design of future studies.

References

- 1. apexbt.com [apexbt.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Matrix Metalloproteinase-9 (MMP-9) induced disruption of intestinal epithelial tight junction barrier is mediated by NF-κB activation | PLOS One [journals.plos.org]

- 5. ERK/MAPK Signalling Pathway Regulates MMP2 through ETS1 in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.abcam.com [docs.abcam.com]

- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. snapcyte.com [snapcyte.com]

- 9. Invasion Assay [www2.lbl.gov]

- 10. corning.com [corning.com]

- 11. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-4817: A Technical Guide to its Target Enzymes for Researchers and Drug Development Professionals

Introduction

ONO-4817 is a potent and selective inhibitor of several members of the matrix metalloproteinase (MMP) family of zinc-dependent endopeptidases. MMPs play a crucial role in the remodeling of the extracellular matrix (ECM), a process fundamental to both normal physiological functions and pathological conditions. Dysregulation of MMP activity is implicated in a variety of diseases, including cancer metastasis, arthritis, and cardiovascular disorders. This technical guide provides an in-depth overview of the target enzymes of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of MMPs and the development of therapeutic interventions targeting these enzymes.

Data Presentation: Inhibitory Profile of this compound

This compound exhibits a broad spectrum of inhibitory activity against several key MMPs, with a notable exception for MMP-1. The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary enzyme targets.

| Target Enzyme | IC50 (nM) | Ki (nM) |

| MMP-1 | >1600, 2500 | - |

| MMP-2 | 0.73 | 0.73 |

| MMP-3 | 42 | 42 |

| MMP-7 | 2500 | 2500 |

| MMP-9 | 1.1, 2.1 | - |

| MMP-12 | 2.1 | 0.45 |

| MMP-13 | 1.1 | 1.1 |

Experimental Protocols

A comprehensive understanding of the methodologies used to characterize this compound is essential for replicating and building upon existing research. This section details the key experimental protocols employed in the evaluation of this MMP inhibitor.

Matrix Metalloproteinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against its target MMPs.

Materials:

-

Recombinant human MMP enzymes (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions to the respective wells. Include wells with assay buffer and DMSO as controls.

-

Add the recombinant MMP enzyme to each well and incubate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for the specific substrate).

-

Record fluorescence readings at regular intervals for a set period.

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9, and to assess the inhibitory effect of compounds like this compound.

Materials:

-

SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin

-

Cell culture-conditioned media or tissue extracts containing MMPs

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Prepare protein samples (e.g., conditioned media) and mix with non-reducing sample buffer. Do not heat the samples.

-

Load the samples onto the gelatin-containing SDS-PAGE gel and perform electrophoresis under non-reducing conditions at 4°C.

-

After electrophoresis, remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS and allow enzyme renaturation.

-

Incubate the gel in zymogram developing buffer (with or without this compound) at 37°C for 16-24 hours.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel until clear bands of gelatin degradation appear against a blue background. These bands correspond to the active MMPs. The reduction in the intensity of these bands in the presence of this compound indicates its inhibitory activity.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells, a process highly dependent on MMP activity.

Materials:

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or another basement membrane matrix

-

Cancer cell line (e.g., HT1080 fibrosarcoma cells)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

-

This compound

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Coat the upper surface of the Boyden chamber insert membranes with a thin layer of Matrigel and allow it to solidify.

-

Harvest cancer cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

-

Add the cell suspension to the upper chamber of the inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate the chambers at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with Crystal Violet.

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

-

Calculate the percentage of invasion inhibition for each this compound concentration compared to the vehicle control.

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows provide a clear and concise understanding of the complex biological processes involving MMPs and the methods used to study them.

Signaling Pathways

// Edges "Growth_Factors" -> "Receptor" [color="#5F6368"]; "Cytokines" -> "Receptor" [color="#5F6368"]; "Receptor" -> "PI3K" [color="#5F6368"]; "Receptor" -> "Ras" [color="#5F6368"]; "PI3K" -> "Akt" [color="#5F6368"]; "Ras" -> "Raf" [color="#5F6368"]; "Raf" -> "MEK" [color="#5F6368"]; "MEK" -> "ERK" [color="#5F6368"]; "Akt" -> "NFkB" [color="#5F6368"]; "ERK" -> "AP1" [color="#5F6368"]; "NFkB" -> "MMP_Gene_Expression" [color="#5F6368"]; "AP1" -> "MMP_Gene_Expression" [color="#5F6368"]; "MMP_Gene_Expression" -> "Pro_MMP" [color="#5F6368"]; "Pro_MMP" -> "Active_MMP" [label="Activation", fontsize=8, color="#5F6368"]; "Active_MMP" -> "ECM" [label="Degrades", fontsize=8, color="#5F6368"]; "ECM" -> "Cell_Migration" [style=dashed, color="#5F6368"]; "Active_MMP" -> "Cell_Migration" [color="#5F6368"]; "Active_MMP" -> "Angiogenesis" [color="#5F6368"]; "Active_MMP" -> "ECM_Degradation" [color="#5F6368"];

"ONO_4817" -> "Active_MMP" [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; }

Caption: Signaling pathways regulating MMP-2 and MMP-9 expression and activity.

Experimental Workflows

Caption: Experimental workflow for gelatin zymography.

Caption: Experimental workflow for an in vitro cell invasion assay.

This compound is a well-characterized inhibitor of multiple matrix metalloproteinases, with potent activity against MMP-2, MMP-9, MMP-12, and MMP-13. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on MMP-targeted therapies. The detailed methodologies for key in vitro assays, combined with the visualization of relevant signaling pathways, offer a comprehensive resource for understanding the mechanism of action of this compound and for designing future studies in this field. Further investigation into the in vivo efficacy and safety of this compound will be crucial in determining its therapeutic potential for a range of MMP-driven diseases.

ONO-4817: A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the Matrix Metalloproteinase Inhibitor ONO-4817

Introduction

This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1][2] Overexpression or over-activation of MMPs is implicated in a variety of pathological processes, including tumor invasion and metastasis, angiogenesis, and inflammation.[1] this compound has been investigated in numerous preclinical studies for its therapeutic potential in conditions such as cancer, arthritis, and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a synthetic, orally active hydroxamate-based inhibitor of MMPs.

Chemical Structure:

Image Source: PubChem CID 9888141

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide | [3] |

| Synonyms | ONO 4817, MMP Inhibitor V | [3][4] |

| Molecular Formula | C22H28N2O6 | [1][3][4][5] |

| Molecular Weight | 416.47 g/mol | [1][3][5] |

| CAS Number | 223472-31-9 | [1][3][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (up to 125 mg/mL), Ethanol (up to 15 mg/mL), and DMF. | [4] |

| Computed XLogP3-AA | 2.6 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

Note: Experimental data for aqueous solubility, pKa, and logP are not publicly available.

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum inhibitory activity against several members of the matrix metalloproteinase family. Its mechanism of action is based on the hydroxamate group, which chelates the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.

Table 2: In Vitro Inhibitory Activity of this compound against various MMPs

| MMP Target | Ki (nM) | IC50 (nM) | Source |

| MMP-1 (Collagenase-1) | - | 1600 | [1] |

| MMP-2 (Gelatinase-A) | 0.73 | 0.5 (human) | [1] |

| MMP-3 (Stromelysin-1) | 42 | 26 | [1] |

| MMP-7 (Matrilysin) | 2500 | - | [1] |

| MMP-8 (Collagenase-2) | 1.1 | - | [1] |

| MMP-9 (Gelatinase-B) | 2.1 | 0.8 (human) | [1] |

| MMP-12 (Macrophage elastase) | 0.45 | - | [1] |

| MMP-13 (Collagenase-3) | 1.1 | - | [1] |

This compound displays high potency against MMP-2, MMP-9, MMP-12, and MMP-13, which are critically involved in cancer progression and inflammation. It shows lower potency against MMP-1 and MMP-7. The compound has been reported to have no activity against other proteases at concentrations up to 100 μM.[1]

Signaling Pathways and Biological Effects

By inhibiting MMPs, this compound can modulate various signaling pathways and cellular processes that are dependent on MMP activity.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor ABT-518 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.mpu.edu.mo [research.mpu.edu.mo]

ONO-4817: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-4817 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in a multitude of pathological processes, including cancer metastasis, inflammation, and cardiovascular diseases. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, mechanism of action, and its application in various preclinical research models. Detailed experimental protocols and data are presented to facilitate its use in laboratory settings.

Chemical Identity and Properties

This compound, also known as MMP Inhibitor V, is a synthetic hydroxamate-based inhibitor of MMPs.[1][2]

| Property | Value | Reference |

| CAS Number | 223472-31-9 | [1][3][4][5] |

| Molecular Formula | C₂₂H₂₈N₂O₆ | [1][6] |

| Molecular Weight | 416.47 g/mol | [3][6] |

| IUPAC Name | N-[(1S,3S)-1-[(ethoxymethoxy)methyl]-4-(hydroxyamino)-3-methyl-4-oxobutyl]-4-phenoxybenzamide | [1][2] |

| Synonyms | MMP Inhibitor V, ONO 4817, ONO4817 | [1][2] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the potent and competitive inhibition of various matrix metalloproteinases. The hydroxamate group in its structure chelates the zinc ion in the active site of MMPs, rendering them inactive.[3] This inhibition of MMP activity interferes with the degradation of the extracellular matrix, a critical process in cell migration, invasion, and tissue remodeling.

Inhibitory Profile

This compound exhibits a broad inhibitory spectrum against several MMPs, with particularly high potency against MMP-2, MMP-8, MMP-9, MMP-12, and MMP-13.[1][4][5]

| MMP Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| MMP-1 | 1600 - 2500 | - | [1][4][5] |

| MMP-2 | 0.5 | 0.73 | [1][4][5] |

| MMP-3 | 26 | 42 | [1][4][5] |

| MMP-7 | - | 2500 | [4][5] |

| MMP-8 | - | 1.1 | [4][5] |

| MMP-9 | 0.8 | 2.1 | [1][4][5] |

| MMP-12 | - | 0.45 | [4][5] |

| MMP-13 | - | 1.1 | [4][5] |

Downstream Signaling Consequences

By inhibiting MMPs, this compound indirectly modulates various signaling pathways that are crucial for cell behavior. While direct interaction of this compound with signaling proteins has not been extensively documented, its effects on MMPs lead to the following downstream consequences:

-

Inhibition of Cell Invasion and Metastasis: MMPs, particularly MMP-2 and MMP-9, are key to the breakdown of basement membranes, a critical step in cancer cell invasion and metastasis. This compound has been shown to inhibit the invasion of cancer cells in vitro and reduce lung metastasis in preclinical models of renal and lung carcinoma.[7]

-

Anti-Angiogenic Effects: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is partly regulated by MMPs. This compound has demonstrated anti-angiogenic properties by inhibiting the growth of new blood vessels towards a tumor mass.

-

Anti-Inflammatory Activity: MMPs are involved in the processing and activation of inflammatory cytokines and chemokines. This compound has been shown to reduce inflammation in models of colitis and ischemia-reperfusion injury by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ and reducing neutrophil infiltration.

-

Suppression of Neointima Formation: The migration and proliferation of smooth muscle cells (SMCs), a process dependent on MMP activity, contribute to neointima formation following vascular injury. This compound has been found to suppress neointima formation by inhibiting SMC migration.[8]

Experimental Protocols

Gelatin Zymography for MMP Activity

This protocol is used to detect the activity of gelatinases like MMP-2 and MMP-9.

Materials:

-

Conditioned cell culture media

-

SDS-PAGE equipment

-

Gelatin

-

Tris-HCl, SDS, Acrylamide/Bis-acrylamide solution, APS, TEMED

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 staining and destaining solutions

Procedure:

-

Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Mix conditioned media (not boiled) with non-reducing sample buffer.

-

Load samples and run the gel at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.

-

Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMPs.

In Vitro Invasion Assay (Matrigel)

This assay measures the invasive potential of cells through a basement membrane matrix.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Cell culture medium (serum-free and with serum as a chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal Violet for staining

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for 2 hours to allow for gelling.

-

Harvest and resuspend cells in serum-free medium.

-

Seed the cells onto the Matrigel-coated inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

Remove non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with Crystal Violet.

-

Count the number of invaded cells under a microscope.

Orthotopic Mouse Model of Cancer

This model recapitulates the tumor microenvironment more accurately than subcutaneous models.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Surgical instruments

-

Anesthetics

Procedure:

-

Culture cancer cells and harvest them at the logarithmic growth phase.

-

Anesthetize the mouse.

-

Surgically expose the target organ (e.g., kidney, lung).

-

Inject a suspension of cancer cells directly into the organ parenchyma.

-

Suture the incision.

-

Monitor the mice for tumor growth and metastasis. This compound can be administered orally to assess its effect on tumor progression.

Murine Model of Ischemia-Reperfusion Injury

This model is used to study the pathological effects of restricted blood flow followed by its restoration.

Materials:

-

Mice

-

Surgical instruments, including micro-vascular clamps

-

Anesthetics

Procedure:

-

Anesthetize the mouse.

-

Make a midline or flank incision to expose the renal or hepatic pedicle.

-

Apply a micro-vascular clamp to the pedicle to induce ischemia for a defined period (e.g., 30-60 minutes).

-

Remove the clamp to allow reperfusion.

-

Suture the incision.

-

Assess tissue injury at various time points post-reperfusion through histological analysis and measurement of serum markers. This compound can be administered before or after ischemia to evaluate its protective effects.

Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

This is a widely used model for inducing acute or chronic colitis in mice.[9][10]

Materials:

-

Mice

-

Dextran Sulfate Sodium (DSS)

Procedure for Acute Colitis:

-

Dissolve DSS (typically 3-5% w/v) in the drinking water of the mice.[11]

-

Provide the DSS-containing water ad libitum for 5-7 days.[9]

-

Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

At the end of the treatment period, sacrifice the mice and collect colon tissue for histological analysis and measurement of inflammatory markers. This compound can be co-administered orally to assess its therapeutic effect.

Conclusion

This compound is a valuable research tool for investigating the roles of MMPs in a wide range of physiological and pathological processes. Its broad-spectrum inhibitory activity makes it a potent modulator of ECM remodeling, cell migration, and inflammation. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of MMP inhibition in various disease models. Further research into the specific signaling pathways directly affected by this compound will provide a more comprehensive understanding of its mechanism of action.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. scientificlabs.com [scientificlabs.com]

- 3. anilocus.com [anilocus.com]

- 4. corning.com [corning.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. yeasenbio.com [yeasenbio.com]

ONO-4817: A Potent Modulator of Extracellular Matrix Dynamics for Therapeutic Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The remodeling of the ECM is a critical process in various physiological and pathological conditions, including tissue repair, inflammation, and cancer metastasis. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation of ECM components. Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases. ONO-4817 has emerged as a potent, orally active inhibitor of several MMPs, demonstrating significant therapeutic potential in preclinical models of diseases characterized by aberrant ECM remodeling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on ECM remodeling, and detailed experimental protocols for its investigation.

Mechanism of Action: Selective Inhibition of Key Matrix Metalloproteinases

This compound exhibits a broad-spectrum inhibitory activity against several key MMPs involved in ECM degradation. Its mechanism of action lies in its ability to chelate the zinc ion at the active site of these enzymes, thereby preventing them from cleaving their respective ECM substrates.

Table 1: Inhibitory Profile of this compound against various MMPs

| MMP Target | IC50 (nM) | Reference |

| MMP-2 (Gelatinase A) | 0.73 | [1] |

| MMP-3 (Stromelysin 1) | 42 | [1] |

| MMP-7 (Matrilysin) | 2500 | [1] |

| MMP-9 (Gelatinase B) | 1.1 | [1] |

| MMP-12 (Macrophage Elastase) | 2.1 | [1][2] |

| MMP-13 (Collagenase 3) | 0.45 | [1] |

| MMP-1 (Collagenase 1) | No effect | [1][3] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

The selective inhibition profile of this compound, particularly its potent activity against MMP-2, MMP-9, and MMP-12, makes it a valuable tool for studying and potentially treating pathologies where these enzymes are upregulated.

Role in Extracellular Matrix Remodeling: Preclinical Evidence

This compound has demonstrated efficacy in a variety of preclinical models by attenuating pathological ECM remodeling. Its effects are multifaceted, impacting cell migration, invasion, angiogenesis, and inflammation.

Vascular Remodeling and Neointima Formation

In a hypercholesterolemic hamster model of vascular injury, oral administration of this compound (20 mg/kg per day) significantly reduced neointimal area by 52.4 ± 8.4%.[2] This was associated with the prevention of smooth muscle cell (SMC) migration and proliferation.[2] Western blot analysis revealed that this compound treatment suppressed the increased expression of MMPs, particularly the active form of MMP-12, following vascular injury.[2]

Cancer Metastasis and Angiogenesis

This compound has shown anti-metastatic properties in murine models of renal cell carcinoma and non-small cell lung cancer.[4][5] Oral administration of this compound (50-200 mg/kg/day) dose-dependently inhibited lung metastasis of Renca cells.[4] This effect is attributed to its anti-invasive and anti-angiogenic properties.[4] In vitro, non-cytotoxic concentrations of this compound (<10 μM) markedly inhibited the invasion of Renca cells through a reconstituted basement membrane (Matrigel).[4] Gelatin zymography confirmed a concentration-dependent inhibition of MMP-2 activity produced by these cells.[4] Furthermore, this compound significantly inhibited the angiogenic response and the growth of tumors inoculated intradermally in syngeneic mice.[4]

Ischemia-Reperfusion Injury

In a rat model of lung ischemia-reperfusion injury, this compound preserved the oxygenation capacity of the lungs and attenuated histopathological changes such as interstitial edema and neutrophil migration.[6] The protective mechanism involves the prevention of neutrophil migration into the interstitial space and alveoli, and a reduction in the production of oxygen free radicals.[6]

Inflammatory Conditions

This compound has shown therapeutic potential in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.[7] Treatment with this compound reduced the clinical disease activity index, inflammatory cell infiltration, and mucosal cell disruption.[7] The compound also inhibited the increase in mucosal levels of pro-inflammatory cytokines TNF-alpha and IFN-gamma.[7] In a guinea pig arthritis model, oral administration of this compound dose-dependently suppressed the release of proteoglycan from knee joint cartilage induced by lipopolysaccharide (LPS).[3]

Peritoneal Sclerosis

In a rat model of chlorhexidine (B1668724) gluconate-induced peritoneal sclerosis, intravenous administration of this compound (5 mg/rat) significantly inhibited the thickening of the submesothelial layer and the accumulation of type I collagen in the peritoneum.[8] The treatment also prevented the increase in the number of macrophages and blood vessels and suppressed the expression of TGF-beta, alpha-SMA, and type I collagen.[8]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its modulation of MMP activity, which in turn affects various signaling pathways and cellular processes.

References

- 1. apexbt.com [apexbt.com]

- 2. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matrix metalloproteinase inhibitor (this compound) attenuates ischemia-reperfusion injury in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of matrix metalloproteinase inhibitor this compound on morphological alterations in chlorhexidine gluconate-induced peritoneal sclerosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-4817: A Technical Guide on its Anti-Angiogenic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-4817 is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), key enzymes involved in the degradation of the extracellular matrix, a critical process in angiogenesis. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, ophthalmology, and other angiogenesis-dependent diseases.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. Tumor growth and metastasis are highly dependent on the establishment of a dedicated blood supply to provide oxygen and nutrients. A key step in angiogenesis is the degradation of the surrounding extracellular matrix (ECM), which allows endothelial cells to migrate and proliferate. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in this ECM remodeling.

This compound is a synthetic, broad-spectrum MMP inhibitor with high affinity for several MMPs implicated in angiogenesis, including MMP-2 (gelatinase A) and MMP-9 (gelatinase B). By inhibiting these enzymes, this compound disrupts the breakdown of the ECM, thereby impeding endothelial cell migration and the subsequent formation of new blood vessels. This document consolidates the available technical information on the anti-angiogenic effects of this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against various MMPs has been quantified through in vitro enzymatic assays. Furthermore, its anti-angiogenic and related effects have been demonstrated in preclinical in vivo models.

In Vitro MMP Inhibition

The half-maximal inhibitory concentrations (IC50) of this compound against a panel of human MMPs are summarized in the table below.

| Matrix Metalloproteinase (MMP) | IC50 (nM) |

| MMP-1 (Collagenase 1) | 2500 |

| MMP-2 (Gelatinase A) | 0.5 - 0.73 |

| MMP-3 (Stromelysin 1) | 26 - 42 |

| MMP-7 (Matrilysin) | 2500 |

| MMP-8 (Collagenase 2) | N/A |

| MMP-9 (Gelatinase B) | 0.8 - 1.1 |

| MMP-12 (Macrophage Metalloelastase) | 2.1 |

| MMP-13 (Collagenase 3) | 0.45 - 1.1 |

Note: Data compiled from multiple sources. N/A indicates data not available.

In Vivo Anti-Angiogenic and Anti-Tumor Effects

Preclinical studies have provided quantitative evidence for the biological activity of this compound.

| Experimental Model | Endpoint Measured | This compound Treatment | Result | Citation |

| Hypercholesterolemic Hamster Carotid Artery Injury | Neointimal Area | 20 mg/kg/day, oral | 52.4 ± 8.4% reduction | [1] |

| Murine Renal Cell Carcinoma Lung Metastasis | Number of Lung Metastases | 50-200 mg/kg/day, oral | Dose-dependent inhibition | |

| Chlorhexidine Gluconate-Induced Peritoneal Sclerosis in Rats | Number of Blood Vessels | 5 mg/rat, intravenous | Significant prevention of increase | |

| PC14PE6 Lung Cancer Mouse Xenograft | Number of Lung Metastases | 1% in diet | Reduction in metastases | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general protocols for key assays used to evaluate the anti-angiogenic effects of MMP inhibitors like this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Basement membrane matrix (e.g., Matrigel)

-

Endothelial cell growth medium

-

This compound

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microscope with imaging capabilities

Protocol:

-

Thaw the basement membrane matrix on ice overnight.

-

Coat the wells of a 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.

-

Seed the HUVECs onto the solidified matrix.

-

Incubate the plate for 4-18 hours to allow for tube formation.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Endothelial Cell Proliferation Assay

This assay determines the effect of a compound on the proliferation of endothelial cells.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

This compound

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Matrigel Plug Assay

This assay evaluates the formation of new blood vessels in vivo in response to angiogenic stimuli.

Materials:

-

Basement membrane matrix (e.g., Matrigel)

-

Angiogenic factors (e.g., VEGF, bFGF)

-

This compound

-

Mice (e.g., C57BL/6)

-

Syringes and needles

Protocol:

-

Mix the liquid basement membrane matrix on ice with angiogenic factors and either this compound or vehicle control.

-

Subcutaneously inject the mixture into the flank of the mice. The matrix will form a solid plug at body temperature.

-

After a defined period (e.g., 7-14 days), excise the Matrigel plugs.

-

Analyze the plugs for neovascularization by:

-

Measuring the hemoglobin content as an index of blood vessel formation.

-

Immunohistochemical staining for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound in inhibiting angiogenesis is through the direct inhibition of MMPs, particularly MMP-2 and MMP-9. These enzymes are critical for the degradation of type IV collagen, a major component of the basement membrane.